molecular formula C9H10N2O B2734463 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)ethanol CAS No. 1529118-18-0

2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)ethanol

Cat. No.: B2734463
CAS No.: 1529118-18-0
M. Wt: 162.192
InChI Key: WYYPEUVUBFPVEH-UHFFFAOYSA-N
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Description

2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)ethanol is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure with an ethanol group attached to the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group transformations to introduce the ethanol moiety .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and other advanced synthetic techniques to improve yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to modify the pyridine ring or the ethanol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring[][3].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are used under basic or acidic conditions[][3].

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives[][3].

Scientific Research Applications

2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)ethanol involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. By inhibiting FGFRs, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)acetonitrile
  • 2-(Pyridin-2-yl)pyrimidine derivatives
  • 1H-Pyrazolo[3,4-b]pyridines

Uniqueness

2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)ethanol is unique due to its specific substitution pattern and the presence of the ethanol group, which imparts distinct chemical and biological properties. Its ability to interact with FGFRs and other molecular targets makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-(1H-pyrrolo[2,3-b]pyridin-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c12-5-3-8-6-7-2-1-4-10-9(7)11-8/h1-2,4,6,12H,3,5H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYYPEUVUBFPVEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=C2)CCO)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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